Rosiptor, also known as Rosiptor acetate or AQX-1125, is a small molecule drug that acts as an activator of the enzyme SHIP1 (Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1). The molecular formula of Rosiptor is C22H39NO4, and it has a molecular weight of 369.56 g/mol. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions due to its ability to modulate cellular signaling pathways associated with inflammation and immune responses .
Development of Rosiptor was discontinued due to a lack of efficacy in clinical trials, not safety concerns []. However, as with any drug candidate, there is always a potential for unforeseen side effects.
Due to the discontinued development of Rosiptor, detailed scientific information on the compound is limited. The information above is based on publicly available data from news articles and pharmaceutical company websites [, ].
Here's what we can explore:
If you have any additional context about where you encountered "Rosiptor" it might help narrow down the possibility of a misspelling.
These reactions typically require controlled conditions, including specific temperatures and pressures, to yield the desired products. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Rosiptor exhibits significant biological activity by selectively activating SHIP1. This activation inhibits the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating pro-inflammatory cytokine production. Consequently, Rosiptor has been studied for its potential to reduce inflammation and alleviate symptoms associated with conditions such as asthma, bladder pain syndrome/interstitial cystitis, and chronic prostatitis/chronic pelvic pain syndrome. Its mechanism involves the modulation of immune cell function and cytokine release .
Rosiptor has been explored for various applications across different fields:
Research on Rosiptor's interactions has focused on its role in cellular signaling pathways. By activating SHIP1, Rosiptor influences downstream signaling events that regulate inflammation and immune cell activity. Studies have shown that this compound can effectively reduce cytokine production and inhibit mast cell activation, highlighting its potential as an anti-inflammatory agent.
Several compounds share similarities with Rosiptor in terms of their biological activity or mechanism of action:
Compound Name | Mechanism | Unique Features |
---|---|---|
PI3K inhibitors | Inhibit PI3K pathway | Directly block PI3K rather than activating SHIP1 |
Other SHIP1 activators | Activate SHIP1 | Vary in selectivity and potency compared to Rosiptor |
AQX-1125 | Same as Rosiptor | Different formulations or derivatives |
Rosiptor's uniqueness lies in its selective activation of SHIP1, contrasting with other compounds that either inhibit the PI3K pathway or activate SHIP1 without the same specificity. This selectivity enhances its therapeutic potential in treating inflammatory diseases .